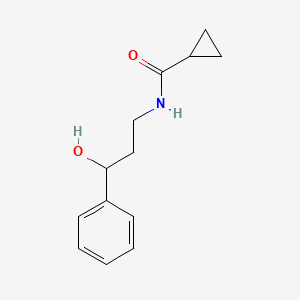

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12(10-4-2-1-3-5-10)8-9-14-13(16)11-6-7-11/h1-5,11-12,15H,6-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNZGGFZPPWZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide can undergo oxidation to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be substituted with other nucleophiles.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management and Pruritus Treatment

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide has been identified as a potential therapeutic agent for managing pain and pruritus. The compound acts by modulating the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which plays a significant role in the physiological processes of pain perception and itch sensation. Inhibition of TRPA1 channels can alleviate symptoms associated with neuropathic and inflammatory pain conditions .

1.2 Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have demonstrated that certain derivatives can selectively inhibit COX-2, providing a pathway for developing new anti-inflammatory medications .

Chemical Synthesis and Intermediate Use

This compound serves as an important intermediate in the synthesis of other chemical entities. Its unique structural features make it suitable for modifications that yield various pharmaceutical agents. This versatility is particularly valuable in drug discovery and development processes where novel compounds are needed.

Case Studies and Research Findings

3.1 Case Study: TRPA1 Inhibition

A study highlighted the effectiveness of this compound in inhibiting TRPA1 channels in vitro. Researchers observed significant reductions in pain-related behaviors in animal models treated with this compound, suggesting its potential as a new analgesic agent .

3.2 COX Inhibition Research

Another investigation focused on the COX-inhibitory activity of related compounds, revealing that modifications to the cyclopropanecarboxamide structure could enhance selectivity and potency against COX-2. This finding underscores the importance of structural optimization in developing effective anti-inflammatory drugs .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the phenyl and cyclopropane rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

- N-(3-Hydroxyphenyl)cyclopropanecarboxamide (CAS 52041-73-3): This analog replaces the 3-hydroxy-3-phenylpropyl chain with a 3-hydroxyphenyl group.

N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9) :

Substitution of the phenyl group with a dimethylfuran ring introduces aromatic heterocyclicity. The molecular weight (237.29) and hydrogen-bonding capacity differ significantly, which may influence solubility and target selectivity .- N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)cyclopropanecarboxamide (CAS 1021266-14-7): Incorporation of a pyridazinone ring (C₁₇H₁₉N₃O₂, MW 297.35) adds hydrogen-bond acceptors and increases molecular complexity. This modification could enhance interactions with kinase active sites but reduce blood-brain barrier permeability compared to the target compound .

Pharmacological Activity

- GSK-3β Inhibitors: Analogs such as N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide (Compound 19, C₁₅H₂₁ClN₄O₃S, MW 372.87) exhibit nanomolar inhibition of GSK-3β, a kinase involved in neuroprotection. The target compound’s hydroxypropyl chain may similarly modulate kinase binding but with altered steric and electronic profiles .

- Neuroprotective Potential: Compounds like N-(3-hydroxypropyl)-indole-3-carboxamide () demonstrate how hydroxyl groups in the alkyl chain can enhance solubility and facilitate interactions with inflammatory mediators. The target compound’s phenyl group may confer additional π-π stacking interactions, improving target engagement .

Physicochemical Properties

Key Observations :

- The hydroxypropyl chain in the target compound increases hydrophilicity compared to phenyl or furan substituents.

- Cyclopropane rings enhance metabolic stability across analogs but may reduce solubility due to nonpolar character.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and various research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which imparts rigidity and unique electronic properties to the molecule. The presence of the hydroxyl group and phenyl moiety enhances its biological interactions, making it a candidate for various pharmacological activities.

Biological Activities

- Modulation of Ion Channels :

- Anticancer Activity :

- Anti-inflammatory Properties :

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 2-phenyl acetonitrile derivatives.

- Alkylation : These derivatives undergo α-alkylation with dibromoethane.

- Conversion to Acid : The cyano group is converted to a carboxylic acid using hydrochloric acid.

- Coupling Reaction : Finally, the acid derivative is coupled with various amines using coupling agents such as HATU to yield the desired amide product .

Case Study 1: Pain Management

A study investigated the effects of this compound on pain relief in animal models. The results indicated a significant reduction in pain responses when administered prior to inducing pain stimuli, supporting its role as a TRPA1 modulator.

Case Study 2: Anticancer Efficacy

Another research project focused on the anticancer properties of this compound against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The findings revealed that specific derivatives exhibited moderate to excellent anticancer activity, highlighting the importance of structural modifications in enhancing efficacy .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

The synthesis of cyclopropanecarboxamide derivatives typically involves coupling cyclopropanecarbonyl chloride with amine-containing precursors under controlled conditions. For example, analogous compounds (e.g., N-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide) are synthesized via nucleophilic acyl substitution using dichloromethane or THF as solvents, with triethylamine as a base to scavenge HCl . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 carbonyl chloride to amine) are critical for minimizing side products like dimerization. Purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization, with yields ranging from 65% to 85% depending on steric hindrance .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For related cyclopropanecarboxamides, SC-XRD data (e.g., R factor = 0.053–0.175) reveal key features like cyclopropane ring planarity, dihedral angles between aromatic substituents, and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the amide group) . Complementary techniques include:

- ¹H/¹³C NMR : To verify regiochemistry and substituent orientation (e.g., cyclopropane ring protons appear as distinct multiplets at δ 1.2–2.1 ppm) .

- High-resolution mass spectrometry (HRMS) : For molecular formula confirmation (mass error < 5 ppm) .

Advanced Research Questions

Q. What computational strategies are employed to predict the metabolic stability and bioavailability of this compound derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to assess metabolic pathways. For example:

- DFT : Calculates electron density maps to identify susceptible sites for cytochrome P450-mediated oxidation (e.g., hydroxylation at the cyclopropane ring or phenyl group) .

- MD simulations : Predicts membrane permeability using log P values (e.g., LogP = 2.94 for a related compound) and polar surface area (PSA < 90 Ų indicates good blood-brain barrier penetration) .

- ADMET predictors : Tools like SwissADME evaluate bioavailability scores (e.g., violations of Lipinski’s rules due to high molecular weight > 500 g/mol may require structural optimization) .

Q. How can researchers resolve contradictions in bioactivity data for cyclopropanecarboxamide analogs across different assay systems?

Discrepancies often arise from assay-specific conditions (e.g., cell line variability, incubation time). For instance:

Q. What strategies optimize the selectivity of this compound derivatives for target enzymes like GSK-3β or CHK1?

Structure-activity relationship (SAR) studies guide selectivity improvements:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances GSK-3β binding affinity (ΔΔG = -2.1 kcal/mol) by stabilizing hydrophobic interactions .

- Stereochemical control : Enantiopure synthesis (e.g., (1R,3S)-isomers) improves CHK1 inhibition (e.g., 10-fold selectivity over CDK2) by aligning the cyclopropane moiety with the ATP-binding pocket .

- Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) identify off-target effects, enabling iterative design .

Q. How do solvent and catalyst selection impact the scalability of cyclopropanecarboxamide synthesis?

Scalability requires balancing cost, safety, and efficiency:

- Solvents : Replace dichloromethane (toxic, Class 2 solvent) with cyclopentyl methyl ether (CPME) or 2-MeTHF (biodegradable, higher boiling points) .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions must be minimized (< 50 ppm residual metal) via scavengers like SiliaBond Thiol .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to optimize batch duration .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

Polymorphism affects solubility and stability. Key methods include:

- Powder X-ray diffraction (PXRD) : Distinguishes crystal forms (e.g., Form I vs. Form II) via distinct 2θ peaks .

- Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions (e.g., enantiotropic vs. monotropic systems) .

- Dynamic vapor sorption (DVS) : Assesses hygroscopicity, which impacts formulation stability .

Q. How can researchers address synthetic challenges in achieving enantiomeric purity for cyclopropanecarboxamide derivatives?

Chiral resolution techniques include:

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for cyclopropanation reactions (e.g., >90% ee) .

- Kinetic resolution : Enzymatic methods (e.g., Candida antarctica lipase B) selectively hydrolyze undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.